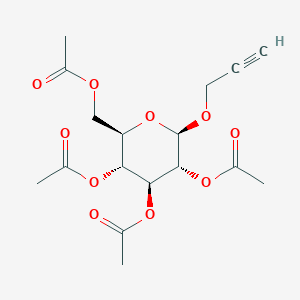

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

描述

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a fascinating compound known for its diverse pharmacological properties.

属性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455607 | |

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-02-1 | |

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of glucose derivatives. One common method starts with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose, which reacts with propargyl alcohol in the presence of boron trifluoride etherate to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to maintain the integrity of the product.

化学反应分析

Types of Reactions: 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the propynyl group, potentially forming epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of the original compound .

科学研究应用

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.

Medicine: It exhibits anti-inflammatory, immune-modulating, and neuroprotective properties, making it a candidate for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes involved in carbohydrate metabolism and signaling pathways related to inflammation and immune response.

Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial for immune response regulation, and the MAPK pathway, which is involved in cell signaling and stress response.

相似化合物的比较

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose: A closely related compound with similar acetylation but lacking the propynyl group.

Allyl-tetra-O-acetyl-β-D-glucopyranoside: Another derivative with an allyl group instead of a propynyl group.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Similar in structure but without the propynyl modification.

生物活性

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside (CAS Number: 34272-02-1) is a glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a propynyl group and multiple acetyl groups attached to a glucopyranoside unit. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.

- Molecular Formula : CHO

- Molecular Weight : 386.35 g/mol

- Appearance : White powder

- Purity : Typically > 97% by HPLC

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to mimic natural substrates in enzymatic reactions and cellular processes. The acetyl groups enhance its lipophilicity, potentially facilitating membrane permeability.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness varies depending on the concentration and the specific microorganism.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This property may contribute to its potential protective effects against chronic diseases associated with oxidative damage.

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cell lines. Studies have demonstrated that the compound can inhibit cell proliferation in various cancer types, suggesting a potential role as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Natural Products, researchers tested the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Study 2: Antioxidant Activity

A study conducted by Zhang et al. (2023) assessed the antioxidant activity of the compound using DPPH radical scavenging assays. The results showed that at concentrations of 100 µg/mL, the compound exhibited over 70% radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Study 3: Cytotoxicity in Cancer Cells

In vitro studies reported in Cancer Letters highlighted that treatment with this compound led to a dose-dependent decrease in viability of human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Data Summary Table

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition against S. aureus and E. coli | Journal of Natural Products |

| Antioxidant | >70% DPPH radical scavenging at 100 µg/mL | Zhang et al., 2023 |

| Cytotoxicity | IC50 ~25 µM in MCF-7 cells after 48 hours | Cancer Letters |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside?

- Methodological Answer : The compound is synthesized via glycosylation of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with propargyl alcohol using boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst. The reaction is monitored by TLC (heptane/acetone 3:7, Rf ~0.52), and purification involves standard aqueous workup (e.g., K₂CO₃ neutralization) followed by column chromatography . Critical steps include strict anhydrous conditions and reagent pre-purification to avoid side reactions.

Q. How is the propargyl group utilized in downstream applications?

- Methodological Answer : The propargyl moiety serves as a dipolarophile in 1,3-dipolar cycloaddition (e.g., "click chemistry") for synthesizing triazole-linked glycoconjugates. This enables modular assembly of glycodendrimers or glycoarrays for studying carbohydrate-protein interactions . Reaction optimization includes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres to prevent oxidation.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~5.3–5.0 ppm for acetylated protons, δ ~98–100 ppm for anomeric carbon) .

- HRMS : Confirm molecular formula (e.g., [M+Na]⁺ calculated for C₁₉H₂₄O₁₀: 451.1214) .

- X-ray Crystallography : Resolves stereochemistry (e.g., β-configuration confirmed by glycosidic bond angles) .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosylation reactions involving this compound be addressed?

- Methodological Answer : Competing α/β-anomer formation is minimized by optimizing Lewis acid concentration (e.g., BF₃·Et₂O at 0.1–0.3 equiv.) and temperature (−20°C to 0°C). For complex oligosaccharides, iterative protective group strategies (e.g., benzyl vs. acetyl groups) are employed to direct reactivity .

Q. What strategies resolve contradictions in enzyme-catalyzed vs. chemical glycosylation efficiency?

- Methodological Answer : Enzymatic methods (e.g., glycosyltransferases) often outperform chemical synthesis in stereocontrol but require deprotection steps. Hybrid approaches use chemical glycosylation (e.g., trichloroacetimidate donors) for acetylated intermediates, followed by enzymatic elongation . Comparative kinetic studies (HPLC monitoring) quantify yield discrepancies .

Q. How does the acetylated glucose scaffold influence interactions with lectins or antibodies?

- Methodological Answer : Acetyl groups block hydroxyls, reducing nonspecific hydrogen bonding. SPR (surface plasmon resonance) assays reveal binding affinities to lectins (e.g., ConA) decrease by ~50% compared to deacetylated analogs. Propargyl modifications enable site-specific conjugation for glycan microarray studies .

Q. What are the pitfalls in synthesizing disaccharides using this compound as a donor?

- Methodological Answer : Competing hydrolysis of the acetyl groups under prolonged reaction times reduces donor stability. Using "armed-disarmed" donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl trichloroacetimidate as "armed") enhances reactivity toward less activated acceptors. TLC monitoring (Rf shifts) identifies premature deprotection .

Q. How can computational methods predict the reactivity of this compound in glycosylation?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict anomeric selectivity. Molecular docking (AutoDock Vina) evaluates steric effects of acetyl groups on enzyme active sites (e.g., GH1 β-glucosidases), guiding rational design of inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。